molecular formula C21H24O6 B2890011 Isomagnolol CAS No. 87688-90-2

Isomagnolol

Cat. No.: B2890011
CAS No.: 87688-90-2
M. Wt: 372.417
InChI Key: UTOUNDHZJFIVPK-KRWDZBQOSA-N
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Description

Isomagnolol is a lignan compound with notable antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomagnolol can be synthesized through various chemical reactions. One method involves the use of boronic acid and butyllithium, followed by a Suzuki-Miyaura cross-coupling reaction . Another method includes the use of osmium tetroxide in a mixture of water and acetone .

Industrial Production Methods

The industrial production of this compound typically involves extraction from natural sources, such as the root of the tea plant. The extraction process includes separating, extracting, and purifying the compound to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Isomagnolol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include osmium tetroxide, boronic acid, and butyllithium . The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core lignan structure. These derivatives can have different biological activities and applications .

Mechanism of Action

The mechanism of action of isomagnolol involves its interaction with specific molecular targets and pathways. It has been shown to activate cannabinoid receptors and block related GPR55 receptors . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Isomagnolol is similar to other lignan compounds such as magnolol and honokiol. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPDWYIWHWKVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236555
Record name Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87688-90-2
Record name Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087688902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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